molecular formula C11H14ClNO B7847983 2-chloro-N-(4-ethylbenzyl)acetamide

2-chloro-N-(4-ethylbenzyl)acetamide

Cat. No.: B7847983
M. Wt: 211.69 g/mol
InChI Key: IAFSHZALFHRYBH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethylbenzyl)acetamide is an organic compound characterized by its chloroacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-ethylbenzyl)acetamide typically involves the reaction of 4-ethylbenzylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: The compound can be reduced to form this compound amine.

  • Substitution: Substitution reactions can yield compounds like 2-hydroxy-N-(4-ethylbenzyl)acetamide.

Scientific Research Applications

2-Chloro-N-(4-ethylbenzyl)acetamide has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: The compound may be investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-ethylbenzyl)acetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(4-ethylbenzyl)acetamide is similar to other chloroacetamide derivatives, such as 2-chloro-N-(3-methylbenzyl)acetamide and 2-chloro-N-(2-ethylbenzyl)acetamide. its unique ethyl group at the 4-position on the benzyl ring distinguishes it from these compounds. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-[(4-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-3-5-10(6-4-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFSHZALFHRYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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